![molecular formula C18H17ClN4O3S2 B2436891 Ethyl 2-(2-(2-(2-((3-chlorophenyl)amino)thiazol-4-yl)acetamido)thiazol-4-yl)acetate CAS No. 1105227-37-9](/img/structure/B2436891.png)
Ethyl 2-(2-(2-(2-((3-chlorophenyl)amino)thiazol-4-yl)acetamido)thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-(2-(2-((3-chlorophenyl)amino)thiazol-4-yl)acetamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C18H17ClN4O3S2 and its molecular weight is 436.93. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to exhibit potent antioxidant activity. For example, a series of N2-[2-chloro-4(3,4,5-trimethoxy phenyl) azetidin-1-yl)]-N4-(substituted aryl)-1,3-thioazol-2,4-diamine were synthesized and screened for their in vitro antioxidant properties .
Analgesic and Anti-inflammatory Activity
Thiazole compounds have been found to have analgesic and anti-inflammatory activities. It was observed that the presence of a thiazolidinone ring led to greater anti-inflammatory and analgesic activity .
Antimicrobial Activity
Thiazoles have been found to have antimicrobial properties. For instance, sulfathiazole, a thiazole derivative, is a short-acting sulfa drug .
Antiretroviral Activity
Thiazole derivatives have been used in antiretroviral drugs. Ritonavir, an antiretroviral drug, contains a thiazole moiety .
Antifungal Activity
Thiazole compounds have been found to have antifungal properties. Abafungin is an example of an antifungal drug that contains a thiazole ring .
Antitumor or Cytotoxic Activity
Thiazole derivatives have been found to have antitumor or cytotoxic activities. Tiazofurin is an example of a cancer treatment drug that contains a thiazole ring .
Neuroprotective Activity
Thiazole compounds have been found to have neuroprotective activities. They play a role in the synthesis of neurotransmitters, such as acetylcholine .
Antiviral Activity
Thiazole derivatives have been found to have antiviral properties. They have been used in the development of new molecules with potent antiviral activities .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets through different orientations of the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of this compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The physico-chemical properties of thiazole derivatives, such as their solubility in different solvents, may influence their action in different environments .
properties
IUPAC Name |
ethyl 2-[2-[[2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3S2/c1-2-26-16(25)8-14-10-28-18(22-14)23-15(24)7-13-9-27-17(21-13)20-12-5-3-4-11(19)6-12/h3-6,9-10H,2,7-8H2,1H3,(H,20,21)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSZYOCACWZFTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-(2-(2-((3-chlorophenyl)amino)thiazol-4-yl)acetamido)thiazol-4-yl)acetate |
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